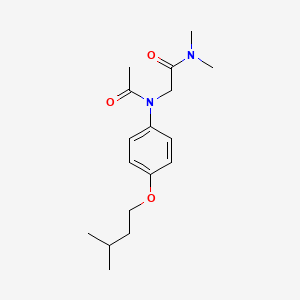
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- is a synthetic organic compound that belongs to the class of acetanilide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- typically involves the reaction of phenylamine (aniline) with ethanoic acid or ethanoic anhydride to form the acetanilide core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an analgesic and antipyretic agent.
Industry: Utilized in the manufacture of dyestuffs, rubber, and other industrial products.
Mechanism of Action
The mechanism of action of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- include other acetanilide derivatives such as:
N-phenylacetamide: A simpler acetanilide derivative with a phenyl ring attached to an acetamido group.
N-methylacetamide: Another derivative with a methyl group attached to the acetamido group.
Uniqueness
The presence of the dimethylcarbamoylmethyl and isopentyloxy groups enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
93814-29-0 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[N-acetyl-4-(3-methylbutoxy)anilino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)10-11-22-16-8-6-15(7-9-16)19(14(3)20)12-17(21)18(4)5/h6-9,13H,10-12H2,1-5H3 |
InChI Key |
MDZWVSKNPAQTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
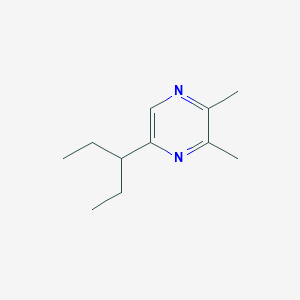

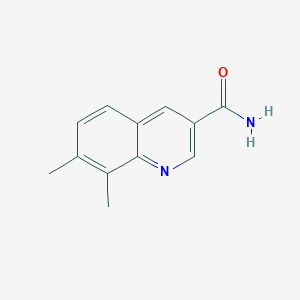
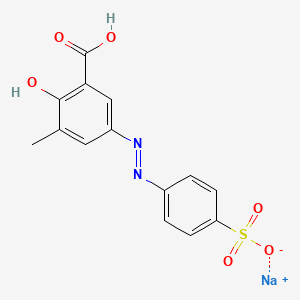

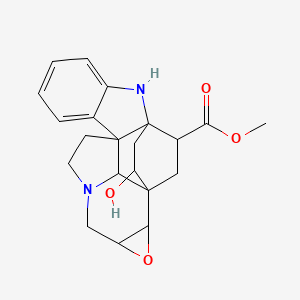
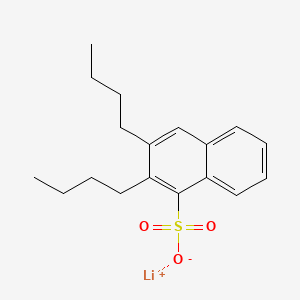
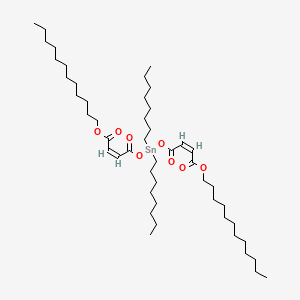
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
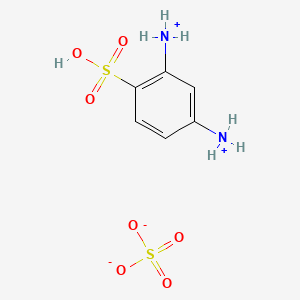
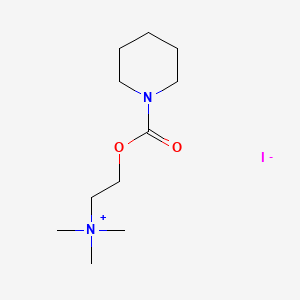
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)

